Compound Description: Donepezil is a specific and reversible acetylcholinesterase inhibitor used to treat Alzheimer's disease and vascular dementia. [] Molecular mechanics studies suggest its inhibitory action requires a minimum potential energy of 100.5289 kcal/mol. []
Relevance: Both Donepezil and the target compound, 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol, share a core 1-benzyl-4-piperidinyl subunit. This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning acetylcholinesterase inhibition. [, , , , ] Notably, modifications around this core, such as the presence of a piperazine ring in the target compound and the dimethoxyindanone moiety in Donepezil, likely contribute to their specific activity and binding affinities.
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine
Compound Description: This compound is a potent anti-acetylcholinesterase (anti-AChE) agent, serving as a basis for developing novel AChE inhibitors. [, ] Further structural modifications, like incorporating bulky groups in the benzamide para position and alkyl or phenyl groups at the benzamide nitrogen, significantly enhance its anti-AChE activity. []
Relevance: This compound shares the 1-benzyl-4-piperidinyl motif with 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol. The presence of the 2-(N-benzoylamino)ethyl substituent in this compound, in contrast to the piperazinethanol group in the target compound, highlights how structural variations on this scaffold influence the development of AChE inhibitors. [, ] These differences likely contribute to varying binding affinities and pharmacological properties.
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine
Compound Description: This compound represents a rigid analog of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and exhibits enhanced anti-AChE activity. []
Relevance: Similar to Donepezil and 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, this compound shares the core 1-benzyl-4-piperidinyl structure with 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol. This compound emphasizes the significance of rigidity in enhancing anti-AChE activity. The distinct structural feature of the 2-isoindolin-2-ylethyl group contributes to its unique properties and highlights the diverse array of substituents possible on the piperidine ring for developing potent anti-AChE agents. []
Compound Description: This compound exhibits potent and selective inhibition of acetylcholinesterase (AChE) with an IC50 of 6.8 nM. [] It demonstrates dose-dependent elevation of acetylcholine levels in mouse forebrains (oral ED50 = 9.8 mg/kg) and increases extracellular acetylcholine levels in rat brains (oral ED50 = 4.8 mg/kg). []
Relevance: This compound shares the 1-benzyl-4-piperidinyl moiety with 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol. The presence of the (2-methyl-6-benzothiazolyl)propan-1-one group, instead of the piperazinethanol group found in the target compound, signifies the importance of the aromatic and heterocyclic substituents in influencing AChE inhibitory activity. [] The potent in vivo activity of this compound further emphasizes the potential of these structural motifs in developing therapeutics for neurological disorders.
Compound Description: This compound exhibits potent anti-AChE activity (IC50 = 1.2 nM), exhibiting high selectivity for AChE over butyrylcholinesterase (BuChE) (approximately 34,700-fold). [] At doses of 10-50 mg/kg, it effectively inhibits AChE in rat brains. []
Compound Description: This compound demonstrates extremely potent acetylcholinesterase (AChE) inhibitory activity (IC50 = 0.56 nM). [] It exhibits a remarkable 18,000-fold selectivity for AChE over BuChE. [] At a dose of 3 mg/kg, it significantly increases acetylcholine levels in the rat cerebral cortex and hippocampus, making it a promising antidementia agent under development. []
Compound Description: MCOPPB is a non-peptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, demonstrating anxiolytic-like effects in rodents. [] It shows high affinity for the human NOP receptor (pKi = 10.07 ± 0.01) with significant selectivity over other opioid receptors. [] MCOPPB inhibits NOP receptor signaling in mouse brains following oral administration (10 mg/kg). [] Notably, it elicits anxiolytic effects in the mouse Vogel conflict test without affecting locomotor activity, memory, or ethanol-induced hypnosis, unlike the benzodiazepine diazepam. []
Relevance: Although MCOPPB does not directly share the same core structure as 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol, both compounds incorporate a substituted piperidine ring. MCOPPB features a 1-methylcyclooctyl substituent at the piperidine nitrogen and a benzimidazole moiety linked to the piperidine ring at the 4-position. The target compound includes a 1-benzyl group and a more complex piperazinylethanol substituent at the piperidine's 4-position. This comparison emphasizes the versatility of the piperidine scaffold in medicinal chemistry, particularly for developing compounds with central nervous system activity, showcasing its adaptability for different pharmacological targets and profiles. []
Compound Description: PMS 812 is a potent antidiabetic agent exhibiting its effects through increased insulin secretion independent of α2-adrenoceptor blockade. []
Compound Description: PMS 847 shows potent antidiabetic properties by improving glucose tolerance without inducing hypoglycemic effects or other adverse events. [] It demonstrates equal efficacy through oral and intraperitoneal administration, suggesting its potential as a therapeutic candidate. []
Relevance: PMS 847, although lacking the 1-benzyl-4-piperidinyl unit, shares the piperazine core with 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol. The diisopropyl substitution on the piperazine nitrogen atoms and the 4',5'-dihydro-1'H-imidazol-2'-yl group at the 2-position are key features of PMS 847. Conversely, the target compound incorporates a 1-benzyl-4-piperidinyl moiety at the 2-position and an ethanol group at the 4-position. This comparison underscores the adaptability of the piperazine scaffold for creating compounds with different pharmacological actions. PMS 847's antidiabetic activity, coupled with its favorable pharmacological profile, signifies its potential as a therapeutic agent for metabolic diseases. []
Compound Description: PMS 889 demonstrates robust antidiabetic activity by significantly enhancing glucose tolerance without causing hypoglycemia or other noticeable side effects. []
Relevance: While PMS 889 does not share the 1-benzyl-4-piperidinyl moiety, it is structurally related to 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol through their common piperazine core structure. PMS 889 is characterized by diisobutyl groups on the piperazine nitrogen atoms and a 4',5'-dihydro-1'H-imidazol-2'-yl group at the 2-position. On the other hand, the target compound features a 1-benzyl-4-piperidinyl moiety at the 2-position and an ethanol group at the 4-position. This comparison highlights how modifications around the piperazine ring can significantly influence the pharmacological activity of the resulting compounds. PMS 889's effectiveness in improving glucose tolerance without causing hypoglycemia marks it as a potential candidate for further investigation in the development of antidiabetic therapies. []
Compound Description: This group of compounds are serotonin-3 (5-HT3) receptor antagonists, with varying aromatic substituents influencing their potency. []
Relevance: Though not directly containing the 1-benzyl-4-piperidinyl unit, these compounds share a structural resemblance to 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol, particularly with the 1-benzyl substituted nitrogen within a cyclic diamine framework. The key difference lies in the seven-membered diazepine ring in these compounds compared to the piperazine ring in the target compound. [] This comparison underlines the importance of ring size and substituents on the overall molecular shape and, consequently, the pharmacological profile. The 5-HT3 receptor antagonist activity of this compound class emphasizes the diverse range of biological targets achievable through modifications of these cyclic diamine structures.
Compound Description: These compounds exhibit potent antiproliferative activity against MIA PaCa-2 cells, suggesting potential anticancer properties. [] Mechanistically, they inhibit mTORC1 activity and modulate autophagy, disrupting autophagic flux. []
Relevance: Although structurally distinct from 2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol, this group of compounds shares the presence of a 1-benzyl substituted nitrogen within a heterocyclic ring. These compounds feature a pyrazole ring as the core structure, while the target compound contains a piperazine ring. This comparison underscores the significance of the heterocyclic core and attached substituents in dictating the biological activity of a molecule. The antiproliferative effects and autophagy modulation observed with these compounds suggest their potential for further development as anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.